5-(2-fluorophenyl)isoxazole-3-carboxylic acid chemical properties
5-(2-fluorophenyl)isoxazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The isoxazole scaffold is a privileged structure in drug discovery, known for conferring a range of biological activities.[1][2][3] This document elucidates the core physicochemical properties, synthesis, reactivity, and spectroscopic characteristics of this specific fluorinated derivative. We will explore its applications as a crucial intermediate in the development of novel therapeutic agents and other advanced materials, grounding the discussion in established chemical principles and field-proven insights. Detailed protocols, mechanistic discussions, and safety considerations are included to equip researchers with the practical knowledge required for its effective utilization.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] This arrangement results in a unique electronic profile and structural rigidity, making it a cornerstone in the design of bioactive molecules. Isoxazole derivatives are integral to several clinically approved drugs and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and analgesic properties.[2][3][4]
The subject of this guide, 5-(2-fluorophenyl)isoxazole-3-carboxylic acid (CAS No. 668970-73-8), incorporates three key structural motifs:
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The Isoxazole Core: Provides a stable, aromatic scaffold that can engage in various non-covalent interactions with biological targets. Its weak N-O bond also offers a potential site for metabolic cleavage or designed reactivity.[3]
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The 2-Fluorophenyl Group: The fluorine substitution significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine can act as a hydrogen bond acceptor and can block sites of metabolism, often enhancing the pharmacokinetic profile of a drug candidate.
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The Carboxylic Acid Handle: This functional group provides a critical anchor point for synthetic elaboration. It can be readily converted into esters, amides, or other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR) and the attachment of the scaffold to other molecular fragments.[5]
This guide serves as a technical resource for professionals aiming to leverage the unique properties of this compound in their research and development endeavors.
Physicochemical and Structural Properties
The fundamental properties of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid are summarized below. These data are essential for designing experiments, understanding its behavior in various media, and ensuring proper handling.
Caption: Chemical Structure of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 668970-73-8 | [6][7] |
| Molecular Formula | C₁₀H₆FNO₃ | [6][7] |
| Molecular Weight | 207.16 g/mol | [6][7] |
| Appearance | White to off-white solid (Typical) | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol. Poorly soluble in water. | General chemical principles |
| Storage Conditions | Store refrigerated (2-8°C), protected from light and moisture. | [8] |
Synthesis and Manufacturing Pathway
The synthesis of 3,5-disubstituted isoxazoles is a well-established field in organic chemistry. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, a practical route starts from 2-fluorobenzaldehyde.
Synthetic Workflow Overview
The overall transformation can be visualized as a multi-step process, designed for efficiency and scalability.
Caption: General synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure. Optimization of reaction times, temperatures, and equivalents may be necessary.
Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime
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To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the aldehyde spot disappears.
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Cool the reaction mixture to room temperature and pour it into ice-cold water.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the oxime. Causality: The base (sodium acetate) neutralizes the HCl released from hydroxylamine hydrochloride, allowing the free hydroxylamine to react with the aldehyde carbonyl.
Step 2 & 3: In Situ Generation of Nitrile Oxide and Cycloaddition
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Dissolve the 2-fluorobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, followed by a catalytic amount of pyridine or a stoichiometric amount of triethylamine.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: NCS acts as an oxidant to convert the oxime into a transient hydroximoyl chloride, which is then dehydrochlorinated by the base to form the highly reactive 2-fluorophenyl nitrile oxide intermediate. This intermediate immediately undergoes a [3+2] cycloaddition with the electron-deficient alkyne (ethyl propiolate).
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Once the reaction is complete (monitored by TLC), wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the ethyl ester derivative.
Step 4: Saponification to the Carboxylic Acid
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Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature for 2-6 hours.
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Monitor the hydrolysis by TLC. Upon completion, remove the THF under reduced pressure.
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Acidify the remaining aqueous solution to pH 2-3 with cold 1N HCl.
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Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven to yield the final product, 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. Trustworthiness: The purity of the final compound should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and ensure the absence of impurities.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dominated by its carboxylic acid moiety and the isoxazole ring.
Carboxylic Acid Transformations
The carboxylic acid is a versatile handle for derivatization, most commonly through amide bond formation, a cornerstone of medicinal chemistry.
Caption: Amide coupling reaction of the title compound.
Mechanism of Amide Coupling: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid. The activator converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. This process is highly efficient and compatible with a wide range of functional groups, making it a preferred method for building molecular libraries for drug discovery.[9]
Isoxazole Ring Reactivity
The isoxazole ring is generally stable to many synthetic conditions. However, the N-O bond is its Achilles' heel and can be cleaved under reductive conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like Raney Nickel). This cleavage opens the ring to form a β-enaminoketone, a transformation that can be used strategically in multi-step syntheses.
Applications in Research and Development
The structural features of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid make it a valuable building block in several R&D areas.
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Pharmaceutical Development: As an intermediate, it is primarily used in the synthesis of more complex molecules targeting a variety of diseases. The isoxazole scaffold is a known pharmacophore for inhibitors of enzymes like xanthine oxidase and cyclooxygenase (COX).[10][11] Derivatives are frequently investigated as anti-inflammatory, analgesic, and anticancer agents.[4][8][12]
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Agrochemicals: The isoxazole motif is present in various herbicides and fungicides. This compound can serve as a starting point for the synthesis of new crop protection agents.[8][12]
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Materials Science: The rigid, aromatic nature of the molecule allows for its incorporation into polymers or advanced materials where specific electronic or physical properties are desired.[12]
Spectroscopic Analysis Profile
While an experimental spectrum should always be acquired for confirmation, the expected spectroscopic features can be predicted.
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¹H NMR:
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
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Aromatic Protons (Fluorophenyl Ring): A complex multiplet pattern between 7.0-8.0 ppm due to H-H and H-F coupling.
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Isoxazole Proton (-CH): A singlet typically observed between 6.5-7.5 ppm. The exact chemical shift is influenced by the substituents.
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¹³C NMR:
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Carbonyl Carbon (-COOH): A signal in the range of 160-170 ppm.
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Aromatic & Isoxazole Carbons: Multiple signals between 110-165 ppm. The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF).
-
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FT-IR (Fourier-Transform Infrared Spectroscopy):
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
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C=N and C=C Stretches (Rings): Multiple absorptions in the 1400-1650 cm⁻¹ region.
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C-F Stretch: A strong absorption typically found in the 1100-1250 cm⁻¹ region.
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Safety, Handling, and Storage
As a laboratory chemical, 5-(2-fluorophenyl)isoxazole-3-carboxylic acid requires careful handling. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for this chemical class apply.
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Hazards: Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13] It is harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][15] Refrigeration (2-8°C) is recommended for long-term stability.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Conclusion
5-(2-fluorophenyl)isoxazole-3-carboxylic acid is a highly valuable and versatile chemical intermediate. Its unique combination of a fluorinated phenyl ring, a biologically active isoxazole core, and a synthetically tractable carboxylic acid handle makes it a powerful tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is paramount for unlocking its full potential in the creation of novel and high-value molecules.
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